molecular formula C10H8ClN3 B1596754 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine CAS No. 77168-31-1

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine

Cat. No. B1596754
CAS RN: 77168-31-1
M. Wt: 205.64 g/mol
InChI Key: QXTIZJZQBKJJCB-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a chemical compound with the CAS Number: 77168-31-1 . It has a molecular weight of 205.65 . The compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is represented by the formula C10H8ClN3 . The InChI code for this compound is 1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,1H3 .


Physical And Chemical Properties Analysis

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine is a solid at room temperature . It has a molecular weight of 205.65 .

Scientific Research Applications

Application in Nonlinear Optics

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine derivatives, such as thiopyrimidine derivatives, have shown promising applications in nonlinear optics (NLO). A study by Hussain et al. (2020) focused on ethyl 4-((3-chlorobenzyl)thio)-6-methyl-2-phenylpyrimidine-5-carboxylate and related compounds, demonstrating their considerable NLO character, indicating their potential for optoelectronic applications in high-tech fields (Hussain et al., 2020).

Biological Activity and Potential in Medicine

Pyrimidine derivatives, including those similar to 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine, have been studied for their biological activities. Pivazyan et al. (2019) synthesized derivatives that showed significant plant growth-stimulating effects (Pivazyan et al., 2019). Additionally, Mallikarjunaswamy et al. (2013) explored pyrimidine salts with chloranilic and picric acids, finding that certain compounds exhibited good antibacterial and antifungal activities (Mallikarjunaswamy et al., 2013).

Structural and Chemical Studies

Structural and chemical properties of pyrimidine derivatives have been extensively studied. Zhang et al. (2018) conducted research on 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, providing insights into non-covalent interactions and molecular structures, which are crucial for understanding their chemical behavior (Zhang et al., 2018).

Isostructural Co-Crystals and Molecular Recognition

The formation of isostructural co-crystals involving aminopyrimidines, as studied by Ebenezer et al. (2011), showcases the utility of pyrimidine derivatives in understanding molecular recognition processes, which is vital in pharmaceutical development (Ebenezer et al., 2011).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-6-methyl-2-pyridin-2-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-7-6-9(11)14-10(13-7)8-4-2-3-5-12-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTIZJZQBKJJCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376933
Record name 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine

CAS RN

77168-31-1
Record name 4-Chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40376933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-6-methyl-2-(pyridin-2-yl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MB Bushuev, YV Gatilov, EB Nikolaenkova… - Inorganica Chimica …, 2013 - Elsevier
A series of mono- and oligonuclear copper(II) complexes with new hybrid NNN-tridentate 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine ligands, 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)-6-…
Number of citations: 13 www.sciencedirect.com
MB Bushuev, VP Krivopalov, EB Nikolaenkova… - Dalton …, 2018 - pubs.rsc.org
Two mononuclear iron(II) complexes with isomeric N,N,N-tridentate pyrimidine-based ligands were synthesized. Both complexes show reproducible hysteretic spin crossover. Low spin …
Number of citations: 9 pubs.rsc.org

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